Nap-taurine

Beschreibung

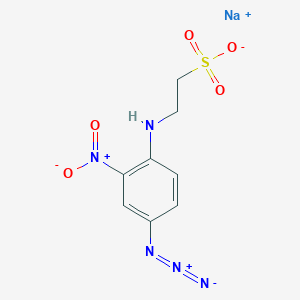

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-(4-azido-2-nitroanilino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O5S.Na/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;/h1-2,5,10H,3-4H2,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOYUPVCDYHHSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421939 | |

| Record name | NAP-TAURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-05-6 | |

| Record name | NAP-TAURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352000-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action and Molecular Interactions of N 4 Azido 2 Nitrophenyl 2 Aminoethylsulfonate

Interaction with Anion Exchange Systems

Nap-taurine's primary mechanism of action involves its interaction with anion exchange proteins, where it can act as both a reversible inhibitor and an irreversible covalent modifier upon photoactivation.

Reversible Inhibition of Anion Exchange Dynamics

In the absence of light, this compound reversibly inhibits anion exchange, with its effects differing based on which side of the cell membrane it is present. nih.gov

The inhibitory potency of this compound is markedly different depending on its location relative to the cell membrane. When present in the external solution, this compound is a potent inhibitor of chloride exchange with a high affinity (Ki = 20 microM). nih.gov Conversely, when located on the inside of the cell, it acts as a much lower affinity inhibitor (Ki = 370 microM). nih.gov This significant difference in affinity and inhibitory kinetics highlights the asymmetrical nature of the anion exchange system. nih.govnih.gov

At the internal (cytoplasmic) surface of the membrane, this compound's inhibitory action is consistent with a competitive mechanism. nih.gov It vies with chloride ions for binding to the substrate site of the anion exchange system. nih.gov This suggests that internal this compound directly obstructs the transport pathway by occupying the same site as the endogenous substrate.

From the extracellular side, this compound interacts with the anion exchange system noncompetitively. nih.govphysiology.org It binds to a modifier site that is distinct from the transport site. nih.govnih.gov This modifier site has a lower affinity for chloride compared to the substrate site. nih.gov The binding of this compound to this external modifier site inhibits anion transport without directly competing with the substrate for the transport site itself. nih.govphysiology.org This interaction appears to lock the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for anion transport. nih.gov Research also indicates that other halides, such as iodide, likely bind to this same noncompetitive inhibitory site. physiology.org

Irreversible Covalent Binding via Photoactivation

A key feature of this compound is its 4-azido-2-nitrophenyl group, which is photoreactive. nih.gov Upon exposure to intense light, this group forms a highly reactive nitrene intermediate that can covalently bond to nearby amino acid residues on the protein. nih.gov This results in irreversible inhibition of anion exchange. nih.gov

The photoactivated covalent binding of this compound has been instrumental in identifying the specific protein components of the anion exchange system. nih.gov Studies on human red blood cells have shown that the majority of irreversibly bound this compound is associated with the 95,000-dalton polypeptide known as band 3 (AE1). nih.gov Further proteolytic cleavage experiments have localized the binding site to a 17,000-dalton transmembrane fragment of this protein. nih.gov This has provided strong evidence that the modifier site labeled by external this compound is located within the same transmembrane domain of the band 3 protein as the transport site. nih.gov

Localization within Specific Polypeptide Fragments of Band 3 Protein

This compound, a photoaffinity label, has been instrumental in identifying the components of the human red blood cell anion exchange system. nih.gov When exposed to light, this compound forms a covalent bond with the structures to which it reversibly binds in the dark, leading to irreversible inhibition of anion exchange. nih.gov Research has localized the binding site of this compound to specific regions of the Band 3 protein, a 95,000-dalton polypeptide that is the most abundant membrane protein in erythrocytes. nih.govnih.gov

Following treatment of intact cells with the protease pronase, most of the chloride-sensitive, irreversibly bound this compound is located in a 65,000-dalton fragment of the Band 3 protein. nih.gov Further digestion of erythrocyte ghosts with chymotrypsin (B1334515) reveals that this compound is localized within the 17,000-dalton transmembrane portion of this fragment. nih.gov This evidence suggests that the modifier site, to which external this compound binds, is situated in the same transmembrane domain of the Band 3 polypeptide as the anion transport site itself. nih.gov

Conformational Modulation of Transport Proteins

This compound exerts its inhibitory effects on anion exchange not by competing directly with anions at the transport site, but by binding to a distinct, noncompetitive inhibitory site. physiology.orgnih.gov This interaction modulates the conformation of the transport protein, effectively locking it in a specific state.

Stabilization of Outward-Facing Transport Site Conformations

According to the ping-pong model of anion exchange, the transport protein alternates between two principal conformations: outward-facing and inward-facing. The binding of external this compound is dependent on the conformation of the transport site. nih.gov Evidence strongly suggests that this compound preferentially binds to its site when the transport machinery is in the outward-facing (Eo) conformation. nih.gov Upon binding, this compound prevents the conformational shift from the outward-facing state to the inward-facing state (ECli), thereby stabilizing or "locking" the transporter in the outward-facing form. nih.gov This mechanism allows this compound to be used as a tool to quantify the proportion of transport sites oriented towards the exterior of the cell. nih.gov

Allosteric Influence by Intracellular Anion Concentrations

The binding of this compound is allosterically modulated by the concentration of intracellular anions. An increase in the internal chloride concentration, while external chloride levels remain constant, leads to a significant increase in the inhibitory effectiveness of external this compound. nih.gov This transmembrane effect occurs independently of changes in pH or membrane potential. nih.gov This phenomenon is explained by the transport model where higher intracellular chloride pushes the equilibrium of the transporter population towards the outward-facing state, making more binding sites available for this compound and thus enhancing its inhibitory potency. nih.gov

Engagement with Renal Organic Anion Transport Systems

Studies utilizing rabbit renal cortical slices and the isolated perfused rat kidney have demonstrated that this compound interacts significantly with the renal organic anion transport (OAT) system. nih.gov This system is responsible for the secretion of a wide range of endogenous and exogenous organic anions, including the diagnostic agent p-aminohippuric acid (PAH). nih.govsigmaaldrich.com

Inhibition of p-Aminohippuric Acid (PAH) Transport Pathways

This compound acts as an inhibitor of the transport pathway for p-aminohippuric acid (PAH). nih.gov In studies with rabbit renal cortical slices, this compound was shown to inhibit the accumulation of PAH in a dose-dependent manner. nih.gov The concentration of this compound required to cause 50% inhibition (ID50) of PAH accumulation was determined to be 2.5 x 10-5 M. nih.gov This inhibitory action indicates a shared or interacting pathway between this compound and PAH within the renal cortex. nih.gov

Saturable Transport Characteristics and Competitive Inhibition by Organic Anions

The transport of this compound into renal cortical slices exhibits saturation, a characteristic feature of carrier-mediated transport systems. nih.gov The transport process has a Michaelis constant (Km) of 3.5 x 10-5 M, indicating a high affinity of the transporter for this compound. nih.gov

Furthermore, the interaction between this compound and PAH is competitive. nih.gov PAH competitively inhibits the influx of this compound with an inhibition constant (Ki) of 1.2 x 10-3 M. nih.gov The transport of this compound is also inhibited by other substances known to interfere with the organic anion transport system, such as probenecid (B1678239) and 4,4'-diisothiocyano-2,2'-disulfonic stilbene (B7821643) (DIDS). nih.gov

Interactive Data Tables

Table 1: Kinetic Parameters of this compound Interaction with Renal Transport Systems

| Parameter | Value | Description | Source |

| Km (this compound) | 3.5 x 10-5 M | Michaelis constant for this compound transport in rabbit renal cortical slices. | nih.gov |

| ID50 (this compound) | 2.5 x 10-5 M | Concentration of this compound that inhibits 50% of PAH accumulation in rabbit renal cortical slices. | nih.gov |

| Ki (PAH) | 1.2 x 10-3 M | Inhibition constant for PAH competitively inhibiting this compound influx. | nih.gov |

Influence on Taurine (B1682933) Transporter Activity

The primary mechanism through which this compound exerts its effects is by interacting with and inhibiting anion transport systems. While direct studies on its interaction with the specific taurine transporter (TauT, encoded by the SLC6A6 gene) are not extensively detailed in the provided research, its well-documented effects on other anion transporters that share similar characteristics with TauT provide significant insights into its probable mechanism of action on taurine transport. The taurine transporter is known to be dependent on both sodium (Na+) and chloride (Cl-) ions for its function. nih.govnih.gov

Inhibition of Sodium Chloride-Dependent Taurine Uptake Mechanisms

The transport of taurine into cells is an active process that relies on the electrochemical gradients of sodium and chloride ions. nih.govnih.gov this compound's inhibitory action on transport processes is linked to its ability to interfere with these ion-dependent mechanisms.

Research on the renal transport of this compound has demonstrated that its accumulation is inhibited in the absence of sodium. nih.gov This dependency on sodium suggests that this compound interacts with transport systems that utilize the sodium gradient, a key feature of the taurine transporter (TauT). nih.govnih.gov Furthermore, this compound has been shown to be a competitive inhibitor of the influx of p-aminohippuric acid (PAH), another organic anion, in renal cortical slices. nih.gov This competitive inhibition indicates that this compound can bind to the same transport sites as other anions.

In studies on human red blood cells, this compound has been identified as an inhibitor of the anion exchange system, specifically the Band 3 protein. nih.gov Its inhibitory effect is reversible in the dark and becomes irreversible upon exposure to light, a characteristic of its function as a photoaffinity label. nih.gov Notably, high concentrations of chloride ions were found to decrease the reversible inhibition by this compound, suggesting a competitive interaction between this compound and chloride for a modifier site on the anion transport system. nih.gov Given that the taurine transporter's function is chloride-dependent, it is plausible that this compound's interference with chloride binding contributes to its inhibition of taurine uptake.

| Inhibitor | Affected Transport System | Mechanism of Inhibition | Key Findings |

| This compound | Renal Organic Anion Transport | Competitive inhibition of PAH influx. nih.gov | Transport is saturable and sodium-dependent. nih.gov |

| This compound | Red Blood Cell Anion Exchange (Band 3) | Reversible binding to a modifier site, competing with chloride. nih.gov | Becomes an irreversible inhibitor upon photoactivation. nih.gov |

Interaction with Apical Surface Transport Processes in Renal Tubules

The reabsorption of taurine in the kidneys primarily occurs in the proximal tubule via a sodium- and chloride-dependent transport system located on the apical (brush border) membrane of the epithelial cells. nih.govlumenlearning.com this compound has been shown to be actively transported by the renal organic anion transport system, a process that occurs at the apical membrane. nih.gov

Studies using rabbit renal cortical slices and isolated perfused rat kidneys have revealed that this compound is handled by the kidney in a manner similar to other organic anions like PAH. nih.gov Its transport is a saturable process, indicating the involvement of a finite number of transporters. nih.gov The accumulation of this compound in renal cortical slices was significantly inhibited by probenecid and 4,4'-diisothiocyano-2,2'-disulfonic stilbene (DIDS), both of which are known inhibitors of anion transport. nih.gov This further supports the interaction of this compound with anion transporters on the renal tubules.

| Compound | Effect on this compound Accumulation in Renal Cortical Slices |

| Probenecid | Inhibition nih.gov |

| DIDS | Inhibition nih.gov |

| Ouabain (B1677812) | Inhibition nih.gov |

| Absence of Sodium | Inhibition nih.gov |

| p-Aminohippuric acid (PAH) | Competitive Inhibition nih.gov |

Cellular and Subcellular Effects of N 4 Azido 2 Nitrophenyl 2 Aminoethylsulfonate

Impact on Erythrocyte Anion Exchange Function

The anion exchange protein, Band 3, in the erythrocyte (red blood cell) membrane facilitates the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻), a process crucial for carbon dioxide transport in the blood. NAP-taurine has been extensively used to study the kinetics and conformational changes of this transporter.

Alterations in Chloride and Sulfate (B86663) Exchange Rates

External this compound acts as a potent, non-competitive inhibitor of chloride exchange in human erythrocytes. It binds to a site on the Band 3 protein that is distinct from the substrate-binding site for chloride and other anions. This binding allosterically inhibits the transport function of the protein. The inhibitory potency of external this compound is notably increased by a rise in the intracellular chloride concentration, even when external chloride levels are held constant. This effect is independent of changes in membrane potential or pH that might accompany a chloride gradient.

Furthermore, this compound has been shown to inhibit the exchange of other anions, such as sulfate, by a similar mechanism. The interaction between this compound and stilbenedisulfonates, which are competitive inhibitors of anion exchange, has been found to be competitive, suggesting that their binding sites on a single Band 3 monomer are mutually exclusive.

Probing Membrane Asymmetry in Anion Transport

The unique properties of this compound have allowed researchers to probe the functional asymmetry of the Band 3 anion transporter. According to the "ping-pong" model of anion exchange, the transporter exists in two principal conformations: one with the anion-binding site facing the extracellular side (outward-facing, Eₒ) and one with it facing the cytoplasm (inward-facing, Eᵢ).

Studies have revealed that external this compound preferentially binds to its inhibitory site when the transport site is in the outward-facing conformation (Eₒ). By binding, this compound "locks" the transporter in this state, preventing the conformational change to the inward-facing form (Eᵢ). This characteristic allows this compound to be used as a tool to quantify the fraction of transport proteins in the outward-facing state under different ionic conditions. Quantitative analysis using this compound has provided evidence that the anion exchange system is intrinsically asymmetric. When intracellular and extracellular chloride concentrations are equal, the majority of the unloaded transport sites are oriented towards the cytoplasmic side of the membrane.

Effects on Renal Tubular Cell Transport Processes

In the kidney, the transport of organic anions and other solutes across the renal tubular cells is a vital process for the elimination of waste products and xenobiotics from the body. This compound has been utilized to investigate these transport pathways, particularly in the proximal tubule.

Inhibition of Organic Anion Accumulation in Renal Cortical Slices

Research using rabbit renal cortical slices has demonstrated that this compound is actively transported by the renal organic anion transport system. nih.gov It inhibits the accumulation of the classic organic anion p-aminohippuric acid (PAH) in a dose-dependent fashion. nih.gov Kinetic studies have shown that this inhibition is competitive, indicating that this compound and PAH share a common transport pathway.

The transport of this compound itself is a saturable process and is dependent on metabolic energy. nih.gov Its accumulation is inhibited by the absence of sodium and by various metabolic inhibitors, including probenecid (B1678239) and 4,4'-diisothiocyano-2,2'-disulfonic stilbene (B7821643) (DIDS). nih.gov These findings suggest that this compound is a substrate for the sodium-dependent organic anion transporters in the basolateral membrane of renal proximal tubule cells.

Interactive Table: Kinetic Parameters of this compound Transport and Inhibition in Rabbit Renal Cortical Slices

| Parameter | Value | Description |

|---|---|---|

| ID₅₀ for PAH Accumulation | 2.5 x 10⁻⁵ M | The concentration of this compound that inhibits 50% of p-aminohippuric acid (PAH) accumulation. |

| Kₘ for this compound Transport | 3.5 x 10⁻⁵ M | The Michaelis-Menten constant for this compound transport, representing the substrate concentration at which the transport rate is half of the maximum. |

| Kᵢ of PAH for this compound Influx | 1.2 x 10⁻³ M | The inhibition constant for PAH as a competitive inhibitor of this compound influx. |

Modulation of Taurine (B1682933) Accumulation in Brush Border Membrane Vesicles

The reabsorption of taurine from the glomerular filtrate is a crucial process for maintaining taurine homeostasis in the body. This is primarily mediated by a high-affinity, sodium- and chloride-dependent taurine transporter (TauT) located in the brush border membrane of the renal proximal tubule. nih.govnih.govnih.gov This transporter actively reabsorbs taurine back into the renal cells. nih.govnih.govnih.gov

While this compound is structurally an analog of taurine, its primary interaction with renal transport systems appears to be through the organic anion transport pathway, as detailed in the previous section. nih.gov The transport of taurine in renal brush-border membrane vesicles is a concentrative process driven by the sodium gradient and is highly selective for β-amino compounds. nih.gov Studies have identified various competitive inhibitors of the TauT transporter, but direct experimental evidence detailing the specific modulatory effect of this compound on taurine accumulation in renal brush border membrane vesicles is not extensively documented in the available scientific literature. Given that this compound is handled by the kidney in a manner analogous to PAH, it is plausible that its primary effects are on the general organic anion transporters rather than a specific, high-affinity interaction with the TauT transporter. nih.gov Further research is required to elucidate any potential direct or indirect modulation of the TauT by this compound.

Interactive Table: Characteristics of Taurine Transport in Rat Renal Brush-Border-Membrane Vesicles

| Characteristic | Finding | Reference(s) |

|---|---|---|

| Driving Force | Driven by Na⁺ gradient and transmembrane potential difference. | nih.gov |

| Saturability | The Na⁺-dependent component of uptake is saturable. | nih.gov |

| Apparent Kₘ | 17 µM | nih.gov |

| Selectivity | The transport mechanism is selective for β-amino compounds. | nih.gov |

Engagement with Biological Systems and Pathways in Preclinical Research

Erythroid Cell Models in Anion Transport Studies

Nap-taurine has been instrumental in elucidating the mechanics of anion transport across erythrocyte membranes, primarily through its interaction with the Band 3 protein, also known as Anion Exchanger 1 (AE1). In human red blood cell models, this compound functions as a noncompetitive inhibitor of chloride-sulfate exchange. nih.gov When introduced to the external medium of erythrocytes, this compound reversibly binds to the anion transport system in the dark. nih.gov However, upon exposure to intense light, this photoactivatable reagent forms a covalent bond, leading to the irreversible inhibition of anion exchange. nih.gov

This characteristic has been exploited to identify the specific binding site of the inhibitor. Studies have demonstrated that high concentrations of chloride can reduce the reversible inhibitory effect of this compound, suggesting a competitive interaction for a "modifier site" on the anion transport system. nih.gov Further investigations revealed that this modifier site is located on the 95,000-dalton polypeptide, Band 3. nih.gov Specifically, the majority of the irreversibly bound this compound is found on this protein. nih.gov Through proteolytic cleavage experiments using pronase and chymotrypsin (B1334515), the binding site has been further localized to a 17,000-dalton transmembrane fragment of Band 3. nih.gov

Interestingly, the binding of this compound and stilbenedisulfonates, which are competitive inhibitors of anion exchange, has been shown to be mutually exclusive, indicating they compete for the same subunit of the Band 3 protein. nih.gov In addition to the external binding site, a second high-affinity site for this compound with a dissociation constant (Kd) of 15 µM has been identified on the cytoplasmic side of the red cell membrane. nih.gov Research also indicates that external halides like iodide, bromide, and chloride likely bind to the same noncompetitive inhibitory modifier site as this compound. nih.gov

Interactive Data Table: Inhibitory Actions of this compound on Erythrocyte Anion Transport

| Parameter | Finding | Cell/System Model | Reference |

| Inhibition Type | Noncompetitive inhibitor of Cl- exchange. | Human Red Blood Cells | nih.gov |

| Binding Site | Binds to an external modifier site on the Band 3 protein (AE1). | Human Red Blood Cells | nih.govnih.gov |

| Effect of Light | Irreversibly inhibits chloride or sulfate (B86663) exchange upon photoactivation. | Human Red Blood Cells | nih.gov |

| Interaction with Chloride | High chloride concentrations decrease the reversible inhibition by this compound. | Human Red Blood Cells | nih.gov |

| Cytoplasmic Binding Site | A high-affinity site (Kd = 15 µM) exists on the cytoplasmic side of the membrane. | Human Red Blood Cell Membranes | nih.gov |

Renal Cell and Tissue Models in Organic Anion Transport and Secretion Investigations

The transport and secretion of this compound have been characterized in preclinical renal models, highlighting its interaction with the organic anion transport system. In studies utilizing rabbit renal cortical slices, this compound demonstrated a dose-dependent inhibition of p-aminohippuric acid (PAH) accumulation, with an ID50 of 2.5 x 10⁻⁵ M. nih.gov This suggests that this compound is a substrate for the same transport system as PAH. The accumulation of this compound in these slices was found to be a saturable process, with a Michaelis constant (Km) of 3.5 x 10⁻⁵ M. nih.gov

The transport of this compound is dependent on metabolic energy, as it was inhibited by ouabain (B1677812) and the absence of sodium. nih.gov Furthermore, other inhibitors of organic anion transport, such as probenecid (B1678239) and 4,4'-diisothiocyano-2,2'-disulfonic stilbene (B7821643) (DIDS), also reduced the accumulation of this compound. nih.gov Experiments with the isolated perfused rat kidney provided further evidence for its active tubular secretion. The clearance ratio of this compound to inulin (B196767) was approximately 5, indicating net secretion by the renal tubules. nih.gov This secretion was significantly diminished by DIDS, which reduced the clearance ratio to 0.8. nih.gov These findings collectively suggest that this compound is handled by the kidneys in a manner analogous to other organic anions like PAH. nih.gov

Interactive Data Table: Renal Transport Characteristics of this compound

| Parameter | Finding | Cell/System Model | Reference |

| Inhibition of PAH Accumulation (ID50) | 2.5 x 10⁻⁵ M | Rabbit Renal Cortical Slices | nih.gov |

| Michaelis Constant (Km) | 3.5 x 10⁻⁵ M | Rabbit Renal Cortical Slices | nih.gov |

| Competitive Inhibition by PAH (Ki) | 1.2 x 10⁻³ M | Rabbit Renal Cortical Slices | nih.gov |

| This compound to Inulin Clearance Ratio | ~5 | Isolated Perfused Rat Kidney | nih.gov |

| Effect of DIDS on Clearance Ratio | Reduced to 0.8 | Isolated Perfused Rat Kidney | nih.gov |

Utilization as a Molecular Probe in Protein Identification and Characterization

A significant application of this compound in preclinical research is its use as a photoaffinity label to identify and characterize proteins involved in anion transport. nih.govnih.gov Its ability to bind reversibly in the dark and then form a covalent bond upon photoactivation makes it a powerful tool for labeling specific protein components. nih.gov

In studies of the human red blood cell anion exchange system, this compound has been pivotal in identifying Band 3 as the primary protein involved. nih.gov By using radiolabeled this compound, researchers were able to demonstrate that the majority of the label that was sensitive to competition with chloride was incorporated into the Band 3 protein. nih.gov Through subsequent proteolytic digestion of the labeled cells and membranes, the binding site was further pinpointed to a specific 17,000-dalton transmembrane fragment of Band 3. nih.gov This demonstrated that the modifier site labeled by external this compound is located within the same polypeptide that contains the transport site. nih.gov

Similarly, in the context of renal transport, the characteristics of this compound handling by the kidney suggested its utility as a photoaffinity label for the renal organic anion transport system. nih.gov The specific, saturable, and inhibitable nature of its transport allows for targeted labeling of the proteins responsible for organic anion secretion in the kidney. nih.gov

Analytical and Methodological Research Applications of N 4 Azido 2 Nitrophenyl 2 Aminoethylsulfonate

Utilization as a Photoaffinity Label in Biochemical Studies

Nap-taurine's utility as a photoaffinity label stems from its chemical structure. It possesses a nitrophenyl azide (B81097) group, which upon exposure to ultraviolet light, converts into a highly reactive nitrene intermediate. This intermediate can then form a stable, covalent bond with nearby amino acid residues of a protein to which it is non-covalently bound. This process, known as photoaffinity labeling, effectively "tags" the protein for subsequent identification and analysis.

Identification of Specific Protein Binding Sites

A significant application of this compound has been in the identification of binding sites on transport proteins. In studies of the human red blood cell anion exchange system, this compound has been instrumental in labeling the Band 3 protein, a major transmembrane polypeptide responsible for chloride and bicarbonate exchange. nih.gov Upon photolysis, this compound irreversibly binds to and inhibits the anion exchange, and this irreversible binding is sensitive to the presence of high concentrations of chloride, suggesting a competitive interaction at a modifier site. nih.gov

Further investigation through proteolytic cleavage of the labeled Band 3 protein has allowed for more precise localization of the this compound binding site. Following treatment with pronase and chymotrypsin (B1334515), the this compound label was found to be localized within a 17,000 dalton transmembrane fragment of the protein. nih.gov This demonstrated that the modifier site labeled by external this compound is situated within the same transmembrane portion of the 95,000 dalton polypeptide that also contains the transport site. nih.gov

Characterization of Transport Protein Topography

The specific binding characteristics of this compound have also been exploited to probe the conformational state and topography of transport proteins. For instance, in the human erythrocyte anion exchange system, the inhibitory potency of external this compound is increased by higher intracellular chloride concentrations. rti.org This suggests that this compound preferentially binds to the transporter when its substrate binding site is in an outward-facing conformation. By binding, this compound appears to "lock" the transporter in this state, preventing the conformational change necessary for ion transport. rti.org

This property allows researchers to use this compound as a tool to monitor the proportion of transport proteins in the outward-facing conformation under different ionic conditions. Quantitative analysis using this compound has revealed an intrinsic asymmetry in the anion exchange system. rti.org

Application in Kinetic Analysis of Transport Inhibition

Beyond simple identification, this compound is employed to quantitatively assess the kinetics of transport processes and their inhibition.

Determination of Inhibition Constants (K_i_ Values)

Kinetic studies have been conducted to determine the inhibition constants (K_i_ values) of this compound and its analogues for specific transporters. In studies of the renal organic anion transport system using rabbit renal cortical slices, this compound was found to be a competitive inhibitor of the transport of p-aminohippuric acid (PAH). nih.gov The inhibition constant (K_i_) for this competitive inhibition was determined to be 1.2 x 10-3 M. nih.gov This value provides a quantitative measure of the affinity of this compound for the transporter in the presence of a competing substrate.

Elucidation of Saturation Kinetics (K_m_ Values)

The transport of this compound itself has been shown to be a saturable process, indicating that it is mediated by a finite number of transporters. Kinetic studies have been performed to determine the Michaelis-Menten constant (K_m_) for this compound transport. In the rabbit renal cortical slice model, the K_m_ for this compound was found to be 3.5 x 10-5 M. nih.gov This constant represents the substrate concentration at which the transport rate is half of its maximum, providing insight into the affinity of the transporter for this compound.

| Kinetic Parameter | Value | Biological System |

| K_i (vs. PAH) | 1.2 x 10⁻³ M | Rabbit renal cortical slices nih.gov |

| K_m_ | 3.5 x 10⁻⁵ M | Rabbit renal cortical slices nih.gov |

Development of Analogues for Mechanistic Elucidation and Labeling

To further probe the mechanisms of transport proteins and to refine labeling techniques, analogues of this compound have been developed and utilized. A notable example is N-(4-isothiocyano-2-nitrophenyl)-2-aminoethyl sulfonate (NIP-taurine). This compound is structurally very similar to this compound but contains an isothiocyanate group instead of an azide group.

NIP-taurine has been used in conjunction with this compound to study the external modifier site of the anion exchange protein 1 (AE1 or Band 3) in human red blood cells. Both compounds inhibit chloride exchange noncompetitively. researchgate.net Studies have shown that external iodide can competitively decrease the inhibitory potency of NIP-taurine, suggesting that halides and these this compound analogues bind to the same noncompetitive inhibitory site. researchgate.net The use of such analogues helps to confirm the location and properties of binding sites and to understand the structural requirements for ligand interaction. The development of different reactive groups (azide vs. isothiocyanate) provides alternative methods for covalent labeling, which can be advantageous under different experimental conditions.

Fluorescent Probes for Transporter Isolation (e.g., NBD-taurine)

The isolation and characterization of membrane transporters are often hampered by their low abundance and the technical challenges of working with integral membrane proteins. Fluorescently labeled substrates or inhibitors are invaluable tools in overcoming these obstacles. N-(2-aminoethylsulfonate)-7-nitrobenz-2-oxa-1,3-diazole (NBD-taurine), a fluorescent analog of taurine (B1682933), has been effectively utilized as a probe for anion exchange systems. nih.gov

NBD-taurine is a substrate for the anion exchanger and its fluorescence provides a real-time method to monitor transporter activity. nih.gov For instance, in studies of the Necturus gallbladder epithelium, the efflux of NBD-taurine from cells loaded with the dye was monitored to assess the activity of the apical membrane anion exchanger. nih.gov This technique allows for the dynamic measurement of ion flux, providing insights into the transporter's regulation, such as its response to hypertonicity. nih.gov The use of such fluorescent probes facilitates the identification and functional characterization of transporters in their native membrane environment, a crucial step preceding their isolation.

The general principle of NBD-based probes often involves a change in the fluorescent signal upon interaction with the target molecule or a change in the local environment. biorxiv.org These probes can be designed to have their fluorescence quenched or enhanced upon binding, providing a clear signal for the event being studied. biorxiv.org The versatility of NBD as a fluorophore allows for the development of a wide range of probes for various biological applications, including the detection of specific ions and proteins. biorxiv.orgnih.gov

Table 1: Characteristics of NBD-taurine as a Fluorescent Probe

| Property | Description | Reference |

|---|---|---|

| Mechanism of Action | Substrate for the anion exchanger, allowing for real-time monitoring of transport activity through changes in fluorescence. | nih.gov |

| Primary Application | Measuring anion flux and studying the regulation of anion exchange proteins in intact cells and tissues. | nih.gov |

| Detection Method | Fluorescence microscopy and photomultiplier tube-based measurements of fluorescence intensity. | nih.gov |

| Key Finding | Demonstrated enhanced efflux through the anion exchanger in response to hypertonic conditions in Necturus gallbladder epithelium. | nih.gov |

Isothiocyano Derivatives for Binding Site Analysis (e.g., NIP-taurine)

While specific research on "NIP-taurine" (a hypothetical nitro-isothiocyano-phenyl-taurine) is not widely documented, the use of isothiocyano derivatives is a well-established method for the analysis of transporter binding sites. The isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic groups in proteins, such as the amino groups of lysine (B10760008) residues, allowing for covalent labeling of binding sites. Prominent examples of such derivatives used in the study of the anion exchanger are 4,4'-diisothiocyano-2,2'-stilbenedisulfonate (DIDS) and its dihydro-derivative, 4,4'-diisothiocyano-1,2-diphenylethane-2,2'-disulfonate (H2DIDS). nih.govnih.gov

These compounds act as potent and irreversible inhibitors of anion exchange by covalently binding to specific lysine residues within the band 3 protein. biorxiv.orgnih.gov The irreversible nature of this binding allows for the identification of the labeled protein and its specific domains. For example, studies with DIDS and H2DIDS have shown that they bind to the band 3 protein, and this binding correlates directly with the inhibition of sulfate (B86663) exchange. nih.gov

The general strategy for using isothiocyanate-based probes involves:

Reversible Binding: Initially, the inhibitor binds reversibly to the transporter.

Covalent Modification: Subsequently, the isothiocyanate group forms a covalent bond with a nearby nucleophilic amino acid residue, permanently inactivating the transporter.

Identification of Binding Site: Through proteolytic cleavage of the labeled transporter followed by protein sequencing or mass spectrometry, the specific amino acid residues involved in binding can be identified.

This approach has been instrumental in mapping the substrate and inhibitor binding sites of the anion exchanger, revealing that these sites are located within a transmembrane domain of the band 3 protein. biorxiv.orgias.ac.in

Table 2: Application of Isothiocyano Derivatives in Binding Site Analysis

| Derivative | Target Protein | Mechanism of Inhibition | Key Research Finding | Reference |

|---|---|---|---|---|

| DIDS | Anion Exchanger 1 (Band 3) | Covalent modification of lysine residues | Irreversible inhibition of anion exchange, allowing for identification and characterization of the transporter. | biorxiv.orgnih.gov |

| H2DIDS | Anion Exchanger 1 (Band 3) | Covalent modification of lysine residues | Used to probe the conformational state of the transporter and demonstrate its intrinsic asymmetry. | nih.govnih.gov |

Investigating Protein Conformation and Intrinsic Asymmetry of Transport Systems

This compound has been a pivotal tool in investigating the dynamic conformational changes that are central to the function of transport proteins. According to the widely accepted "ping-pong" model for anion exchange, the transporter exists in two principal conformations: one with the substrate-binding site facing the extracellular side (outward-facing) and another with the binding site facing the cytoplasm (inward-facing). nih.gov

External this compound inhibits chloride exchange by binding to a site that is distinct from the chloride transport site. nih.gov Crucially, this compound preferentially binds to the outward-facing conformation of the transporter. nih.gov This property allows researchers to "lock" the transporter in this conformation and quantify the proportion of transporters in the outward-facing state under different ionic conditions. nih.gov

Studies using this compound have provided compelling evidence for the intrinsic asymmetry of the anion exchange system. nih.gov By manipulating the intracellular and extracellular chloride concentrations, researchers have shown that even when the chloride concentrations are equal on both sides of the membrane, the majority of unloaded transporters reside in the inward-facing conformation. nih.gov This intrinsic asymmetry is a fundamental property of the transporter that influences its kinetic behavior. The inhibitory potency of this compound increases with higher intracellular chloride concentrations (at constant extracellular chloride), which is consistent with the ping-pong model's prediction that this condition shifts the conformational equilibrium towards the outward-facing state. nih.gov

The photoaffinity labeling property of this compound further enhances its utility. Upon exposure to light, the azido (B1232118) group of this compound is converted into a highly reactive nitrene, which forms a covalent bond with nearby residues. ias.ac.innih.gov This allows for the permanent labeling of the components of the binding site. Studies using this technique have localized the this compound binding site to a 17,000-dalton transmembrane fragment of the band 3 protein, the same polypeptide that contains the transport site. ias.ac.innih.gov

Table 3: Research Findings from this compound Studies on Protein Conformation

| Research Question | Experimental Approach | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Conformational State of the Anion Exchanger | Measuring the inhibitory effect of this compound under varying chloride gradients. | This compound preferentially binds to the outward-facing conformation of the transporter. | Allows for the quantification of the transporter's conformational distribution. | nih.gov |

| Intrinsic Asymmetry of the Transport System | Quantitative analysis of this compound and H2DIDS inhibition with different chloride gradients. | The unloaded transporter predominantly exists in an inward-facing conformation. | Reveals a fundamental property of the transporter's structure-function relationship. | nih.gov |

| Localization of the Modifier Site | Photoaffinity labeling of red blood cell membranes with this compound followed by protein fragmentation and analysis. | The this compound binding site is located on a 17,000-dalton transmembrane fragment of the band 3 protein. | Provides structural information about the location of the allosteric inhibitory site relative to the transport site. | ias.ac.innih.gov |

Future Directions and Emerging Research Themes in N 4 Azido 2 Nitrophenyl 2 Aminoethylsulfonate Research

Elucidation of Novel Binding Partners and Biological Pathways Regulated by N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate

The primary and most well-characterized binding partner of NAP-taurine is the anion exchanger 1 (AE1), also known as Band 3, in human erythrocytes. physiology.org As a photoaffinity probe, this compound has been instrumental in studying the anion transport system. nih.gov It binds to a modifier site separate from the chloride transport site, and upon photoactivation, forms an irreversible covalent bond, effectively inhibiting anion exchange. nih.gov This interaction has been precisely mapped, showing that this compound binds to a specific transmembrane segment of the AE1 protein. physiology.org Research has demonstrated that external halides like chloride and iodide compete with this compound for this modifier site, providing a powerful method to probe the transporter's conformational states. physiology.orgnih.gov

Future research is poised to move beyond this classical interaction. The chemical properties of this compound make it a candidate for identifying other transport proteins or membrane-associated enzymes that possess similar binding pockets. The central challenge is identifying these off-target or novel interactions with high confidence. The pursuit of new binding partners will likely involve proteome-wide screening methodologies in different cell types and tissues to uncover previously unknown roles for taurine-like signaling and transport modulation. Identifying such novel interactors could reveal new biological pathways regulated by molecules that bind to anion or taurine (B1682933) recognition sites, expanding the physiological context beyond red blood cell transport.

Advanced Methodologies for Investigating N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate Molecular Interactions

The traditional method for studying this compound interactions involves photoaffinity labeling (PAL), where the azido (B1232118) group on the compound is converted into a highly reactive nitrene by UV light, causing it to covalently bind to interacting proteins. nih.gov This is typically followed by protein separation via electrophoresis and identification through techniques like autoradiography if a radiolabeled probe is used.

Modern proteomics offers a suite of advanced tools to elevate this process. The combination of photoaffinity labeling with mass spectrometry (PAL-MS) is a powerful approach for identifying not only the protein target but also the specific binding site. nih.govnih.govresearchgate.net After covalent cross-linking, the target protein can be proteolytically digested, and the peptide fragment containing the this compound adduct can be identified by its added mass in a mass spectrometer. nih.govthieme-connect.com This provides high-resolution data on the ligand-protein interaction site. nih.gov

Emerging methodologies that could provide even deeper insights include:

Quantitative and Chemical Proteomics: Techniques like high-throughput photoaffinity labeling mass spectrometry (HT-PALMS) using data-independent acquisition (DIA-MS) can screen probes against the entire proteome in a native cellular context. evotec.com This allows for a global assessment of protein interactions, increasing the potential to discover novel binding partners. evotec.com Isotope-coded affinity tags (ICAT) can also be integrated to quantify changes in labeling under different conditions. nih.gov

Structural Biology Approaches: While challenging, determining the high-resolution structure of this compound bound to its target would provide the ultimate view of the interaction. Cryo-electron microscopy (cryo-EM) is increasingly used to solve the structures of membrane proteins and their complexes and could potentially be applied to a stabilized this compound-protein complex. nih.gov

Limited Proteolysis (LiP): Label-free methods such as the peptide-centric local stability assay, which uses limited proteolysis coupled with mass spectrometry, can detect how ligand binding affects the stability of different regions of a protein. nih.gov This could be used to map the binding site of this compound without requiring the photoactivation step, providing complementary data on the reversible interaction.

These advanced techniques promise to refine our understanding of known interactions and are essential for the successful discovery and validation of novel binding partners for this compound. nih.gov

Exploring the Broader Physiological Implications of N-acetyltaurine and its Metabolizing Enzymes in Preclinical Models

Recent research has uncovered a significant metabolic pathway involving N-acetyltaurine (NAcT), a metabolite formed from the acetylation of taurine. nih.govhumanperformancealliance.org This research has identified the key enzyme responsible for its breakdown, a previously uncharacterized hydrolase named phosphotriesterase-related (PTER). nih.govresearchgate.netresearchgate.netnih.gov Preclinical studies using mouse models have been instrumental in delineating the physiological role of this PTER-NAcT pathway, particularly in the context of energy balance and obesity. nih.govresearchgate.net

Genetic ablation of the Pter gene in mice leads to a complete loss of N-acetyltaurine hydrolysis activity, resulting in a systemic accumulation of NAcT. nih.govnih.gov These PTER knockout (PTER-KO) mice have demonstrated a compelling phenotype related to metabolic health. When challenged with stimuli that increase taurine levels (such as dietary supplementation), PTER-KO mice exhibit reduced food intake, resistance to high-fat diet-induced obesity, and improved glucose homeostasis compared to their wild-type counterparts. nih.govresearchgate.netresearchgate.netnih.gov

Further studies have shown that direct administration of N-acetyltaurine to obese wild-type mice can replicate these beneficial effects, causing a reduction in food intake and body weight. nih.govresearchgate.net This anorexigenic (appetite-suppressing) effect was found to be dependent on the GFRAL receptor, which is known to be the receptor for GDF15, a cytokine involved in regulating body weight under stress conditions. nih.govbiocentury.comtaconic.com This finding positions N-acetyltaurine as a signaling molecule that can engage this important central nervous system pathway controlling energy balance. nih.govbiocentury.com The PTER-NAcT axis is also linked to the metabolic benefits of exercise, as exercise increases NAcT levels, and PTER-KO mice show an enhanced response to exercise-associated weight loss. humanperformancealliance.org Urinary N-acetyltaurine has also been established as an effective biomarker for hyperacetatemia in mouse models of ethanol (B145695) dosing and diabetes. nih.gov

The key findings from these preclinical models are summarized in the table below.

| Model System | Intervention | Key Findings | Reference |

| PTER Knockout Mice | Genetic ablation of PTER enzyme | Systemic elevation of N-acetyltaurine; resistance to diet-induced obesity; reduced food intake; improved glucose homeostasis. | nih.govresearchgate.netnih.gov |

| Obese Wild-Type Mice | Administration of N-acetyltaurine | Reduced food intake and body weight. | nih.govresearchgate.net |

| Obese Wild-Type Mice | Administration of N-acetyltaurine | Anorexigenic and anti-obesity effects require functional GFRAL receptors. | nih.govresearchgate.netbiocentury.com |

| PTER Knockout Mice | Exercise | Accumulated high levels of N-acetyltaurine and were extra responsive to the anti-obesity effects of exercise. | humanperformancealliance.org |

| Wild-Type Mice | Ethanol Dosing, Diabetes Induction | Urinary N-acetyltaurine levels increased, serving as a marker for hyperacetatemia. | nih.gov |

These preclinical findings highlight the PTER-NAcT pathway as a novel and promising target for understanding and potentially managing obesity and metabolic disorders. nih.govbiocentury.com Future research will likely focus on exploring the therapeutic potential of modulating this pathway in more detail.

Q & A

Q. What methodologies are recommended for distinguishing Nap-taurine from structurally similar taurine derivatives in experimental settings?

Answer:

- Step 1 : Employ high-resolution analytical techniques (e.g., HPLC-MS, NMR spectroscopy) to compare molecular weight, functional groups, and structural isomers. Cross-reference spectral data with established databases .

- Step 2 : Conduct comparative solubility and stability assays under controlled pH/temperature conditions to identify unique physicochemical properties. Document protocols for reproducibility .

- Step 3 : Validate findings using computational modeling (e.g., molecular docking) to predict binding affinities or metabolic pathways distinct to this compound .

Q. How can researchers design initial pharmacological studies to assess this compound’s bioavailability and metabolic pathways?

Answer:

- Step 1 : Use in vitro models (e.g., Caco-2 cells for intestinal absorption) to measure permeability and metabolic stability. Include positive controls (e.g., taurine) for benchmarking .

- Step 2 : Apply PICO framework (Population: cell/animal models; Intervention: this compound dosage; Comparison: placebo/taurine; Outcome: bioavailability metrics) to structure hypotheses .

- Step 3 : Quantify metabolites via LC-MS/MS in plasma/tissue samples, ensuring data aligns with pharmacokinetic models (e.g., non-compartmental analysis) .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s neuroprotective effects across preclinical studies?

Answer:

- Step 1 : Conduct a systematic review using PRISMA guidelines to identify heterogeneity in study designs (e.g., dosage, animal models, endpoints). Use meta-regression to isolate confounding variables .

- Step 2 : Replicate key experiments under standardized conditions (e.g., OECD guidelines for animal studies), controlling for genetic background and environmental factors .

- Step 3 : Apply triangulation: Combine in vivo behavioral assays, in vitro neuronal viability tests, and proteomic analysis to validate mechanisms (e.g., antioxidant vs. anti-inflammatory pathways) .

Q. What experimental strategies are effective for elucidating this compound’s interaction with mitochondrial targets in aging models?

Answer:

- Step 1 : Design a longitudinal study using aging rodent models (e.g., senescence-accelerated mice) with graded this compound dosing. Include sham and untreated controls .

- Step 2 : Perform respirometry assays on isolated mitochondria to measure oxygen consumption rates (OCR) and ATP production. Correlate with redox biomarkers (e.g., glutathione, ROS levels) .

- Step 3 : Integrate multi-omics data (transcriptomics, metabolomics) to identify pathway enrichment (e.g., AMPK/PGC-1α axis) and validate via CRISPR/Cas9 knockouts .

Q. How can researchers optimize in silico models to predict this compound’s off-target effects and toxicity profiles?

Answer:

- Step 1 : Use QSAR (Quantitative Structure-Activity Relationship) models trained on FDA-approved compounds to predict binding to non-target receptors (e.g., hERG channels) .

- Step 2 : Validate predictions with high-throughput screening (e.g., Tox21 assay) for cytotoxicity, genotoxicity, and hepatotoxicity. Compare with taurine’s safety data .

- Step 3 : Apply machine learning (e.g., random forests) to prioritize high-risk targets, ensuring transparency in feature selection and validation metrics .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for resolving variability in this compound’s dose-response data?

Answer:

- Step 1 : Preprocess data using outlier detection (e.g., Grubbs’ test) and normalization (e.g., log-transformation for non-linear responses) .

- Step 2 : Fit dose-response curves with nonlinear mixed-effects models (NLMEM) to account for inter-subject variability. Use AIC/BIC for model selection .

- Step 3 : Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance, avoiding p-value misuse .

Q. How to ensure reproducibility of this compound synthesis protocols across laboratories?

Answer:

- Step 1 : Document synthesis steps using CHEMRENDER or equivalent tools, specifying reaction conditions (e.g., solvent purity, catalyst lot numbers) .

- Step 2 : Share raw spectral data (NMR, IR) in supplementary materials with annotated peaks and baseline corrections .

- Step 3 : Collaborate via inter-lab validation rounds, using standardized reference materials (e.g., USP-grade reagents) to minimize batch effects .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.